molecular formula C22H27ClN4O4S B4577618 isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4577618
M. Wt: 479.0 g/mol
InChI Key: RZCDMGBZUJPSTL-UHFFFAOYSA-N
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Description

  • Introduction :

    • This compound is a multi-functional molecule with a complex structure involving a thiophene ring, a piperazine ring, and various functional groups like amide, carbonyl, and chlorophenyl.
  • Synthesis Analysis :

    • The synthesis involves multiple steps, including the formation of the core thiophene structure and subsequent functionalization with piperazine and chlorophenyl groups (Ravert et al., 1999).
  • Molecular Structure Analysis :

    • The molecular structure of this compound is characterized by various spectroscopic techniques, revealing a complex arrangement of rings and functional groups (Dzygiel et al., 2004).
  • Chemical Reactions and Properties :

    • This compound participates in various chemical reactions due to its active functional groups. These reactions may include acylation, nucleophilic substitution, and others (Lee & Kim, 1993).
  • Physical Properties Analysis :

    • Physical properties like melting point, solubility, and crystallinity are determined by the structural arrangement and the intermolecular interactions within the molecule (Raghuvarman et al., 2014).
  • Chemical Properties Analysis :

    • The chemical properties, such as reactivity and stability, are influenced by the presence of the piperazine ring and the chlorophenyl group, which impart specific chemical behaviors to the compound (Jiang et al., 2007).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bektaş et al. (2010) focused on synthesizing novel derivatives with antimicrobial activities. The research explored the creation of various ester ethoxycarbonylhydrazones and their reactions with primary amines, leading to compounds with moderate to good antimicrobial properties against test microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Reaction Studies and Chemical Transformations

Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones, revealing intricate chemical transformations. Their work highlighted how these reactions produce adducts that contribute to the understanding of chemical reactivity and molecular design, offering insights into the synthesis of complex molecules (Tsuge & Inaba, 1973).

Multifullerene Derivatives Synthesis

Zhang et al. (2002) reported on the acylation of fulleropyrrolidine and the synthesis of its multifullerene derivatives, demonstrating the versatility of such compounds in material science and nanotechnology. This work contributes to the development of novel materials with potential applications in electronics and photonics (Zhang et al., 2002).

Antioxidant and Antitumor Activities

El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of prepared nitrogen heterocycles, indicating the therapeutic potential of such compounds. The research found that certain derivatives exhibit significant activity, suggesting their use in developing anticancer treatments (El-Moneim et al., 2011).

Polymer Synthesis

Kunisada et al. (1991) focused on synthesizing new comb-like polymers from triazine derivatives, which are crucial for the advancement of polymer chemistry. This research provides a foundation for creating materials with unique properties, useful in various industrial applications (Kunisada et al., 1991).

properties

IUPAC Name

propan-2-yl 5-carbamoyl-2-[[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c1-13(2)31-22(30)18-14(3)19(20(24)29)32-21(18)25-17(28)12-26-8-10-27(11-9-26)16-6-4-15(23)5-7-16/h4-7,13H,8-12H2,1-3H3,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCDMGBZUJPSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
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isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

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